molecular formula C13H19NO4 B8104833 Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate

Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate

Cat. No.: B8104833
M. Wt: 253.29 g/mol
InChI Key: YWXQJSQFPNRIHH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate is a synthetic organic compound with a complex structure It features an azetidine ring, a tert-butyl group, and an ethoxy-oxopropynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Ethoxy-oxopropynyl Moiety: This step involves the addition of the ethoxy-oxopropynyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-oxopropynyl moiety.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate has several research applications:

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies investigating the biological activity of azetidine derivatives.

    Chemical Synthesis: The compound is valuable in organic synthesis for creating complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate
  • Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-ethoxy-3-oxoprop-1-YN-1-YL)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure

Properties

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxoprop-1-ynyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-11(15)7-6-10-8-14(9-10)12(16)18-13(2,3)4/h10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXQJSQFPNRIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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